![molecular formula C16H16O5S2 B14297829 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane CAS No. 112185-38-3](/img/structure/B14297829.png)
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is an organic compound that features an oxirane ring (epoxide) and two benzenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate precursor. One common method is the reaction of benzenesulfonyl chloride with 2,2-dichloroethyl oxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The benzenesulfonyl groups can also participate in various chemical transformations, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzenesulfonyl)ethyl oxirane: Lacks the second benzenesulfonyl group, making it less reactive.
2,2-Di(benzenesulfonyl)ethanol: Contains a hydroxyl group instead of the oxirane ring, leading to different reactivity.
2-(Benzenesulfonyl)ethanol: Similar to 2,2-Di(benzenesulfonyl)ethanol but with only one benzenesulfonyl group.
Uniqueness
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and two benzenesulfonyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
112185-38-3 |
|---|---|
Formule moléculaire |
C16H16O5S2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[2,2-bis(benzenesulfonyl)ethyl]oxirane |
InChI |
InChI=1S/C16H16O5S2/c17-22(18,14-7-3-1-4-8-14)16(11-13-12-21-13)23(19,20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Clé InChI |
MEBGRLUGHVYISI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
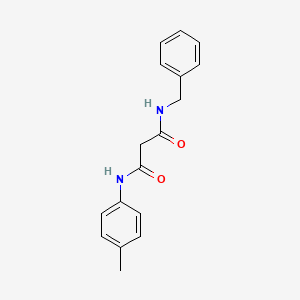



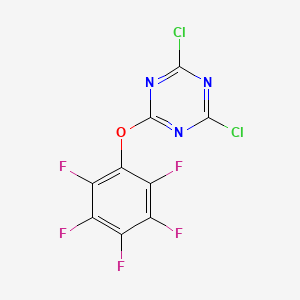
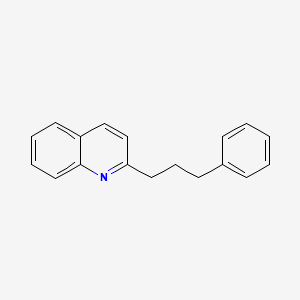
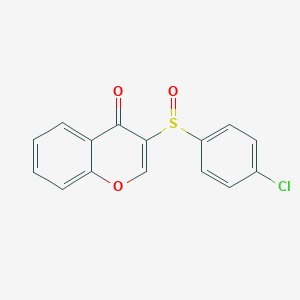
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
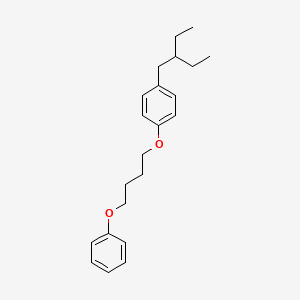
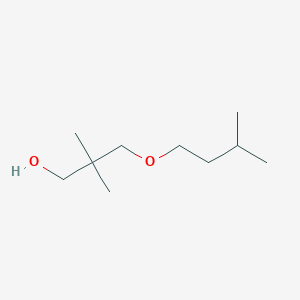
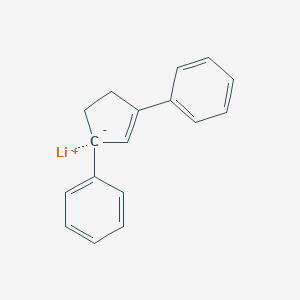
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
